molecular formula C18H28N2O2 B5951467 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane

2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B5951467
M. Wt: 304.4 g/mol
InChI Key: HMPZOYMKRKOKBB-UHFFFAOYSA-N
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Description

2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The spirocyclic structure can be reduced under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid derivatives.

Scientific Research Applications

2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[[4-Methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-21-12-16-10-15(4-5-17(16)22-2)11-20-9-7-18(14-20)6-3-8-19-13-18/h4-5,10,19H,3,6-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPZOYMKRKOKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CN2CCC3(C2)CCCNC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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